(E)-6-(2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one
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Overview
Description
(E)-6-(2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one is a complex organic compound known for its significant pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one involves multiple steps, including the formation of the quinoline core, the introduction of the cyclopropyl and fluorophenyl groups, and the final assembly of the pyranone ring. The key steps typically involve:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the Cyclopropyl and Fluorophenyl Groups: These groups can be introduced via a series of substitution reactions, often involving organometallic reagents such as Grignard reagents or organolithium compounds.
Assembly of the Pyranone Ring: This step may involve a cyclization reaction, where the intermediate compound undergoes an intramolecular reaction to form the pyranone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Tetrahydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
(E)-6-(2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-6-(2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The cyclopropyl and fluorophenyl groups may enhance the compound’s binding affinity and specificity for its targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pitavastatin Lactone: A structurally related compound with similar pharmacological properties.
Atorvastatin: Another statin with a similar mechanism of action but different structural features.
Rosuvastatin: A statin with a different quinoline core but similar therapeutic applications.
Uniqueness
(E)-6-(2-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-4-hydroxytetrahydro-2H-pyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H22FNO3 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2/b12-11+ |
InChI Key |
XJVKVAFYQRWVAJ-VAWYXSNFSA-N |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C4CC(CC(=O)O4)O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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